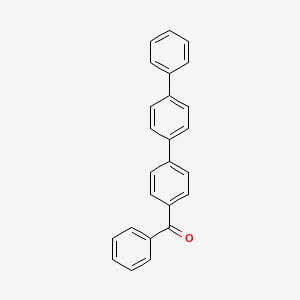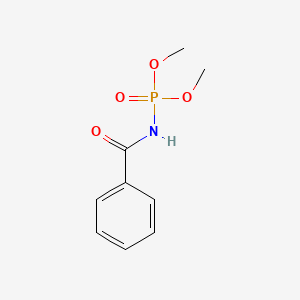
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is a chemical compound known for its unique structure and properties. It is a derivative of bisphenol A, where the hydroxyl groups are replaced by acetoxy groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane typically involves the acetylation of bisphenol A. The reaction is carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.
化学反应分析
Types of Reactions
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form bisphenol A.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Bisphenol A and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
科学研究应用
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its interaction with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane involves its interaction with various molecular targets. The acetoxy groups can be hydrolyzed to release bisphenol A, which can then interact with estrogen receptors and other biological targets. The trichloroethane moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
Bisphenol A: The parent compound with hydroxyl groups instead of acetoxy groups.
Bisphenol A Diacetate: Similar structure but without the trichloroethane moiety.
2,2-Bis(4-hydroxyphenyl)propane: Another derivative of bisphenol A with different substituents.
Uniqueness
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is unique due to the presence of both acetoxy groups and a trichloroethane moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
CAS 编号 |
4399-06-8 |
|---|---|
分子式 |
C18H15Cl3O4 |
分子量 |
401.7 g/mol |
IUPAC 名称 |
[4-[1-(4-acetyloxyphenyl)-2,2,2-trichloroethyl]phenyl] acetate |
InChI |
InChI=1S/C18H15Cl3O4/c1-11(22)24-15-7-3-13(4-8-15)17(18(19,20)21)14-5-9-16(10-6-14)25-12(2)23/h3-10,17H,1-2H3 |
InChI 键 |
VZGNYBKLJTTWBY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


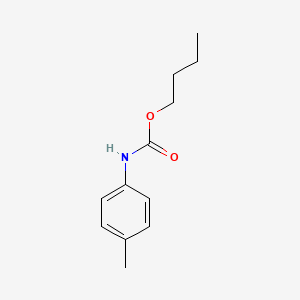


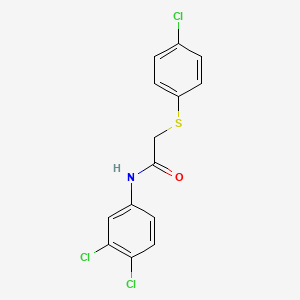



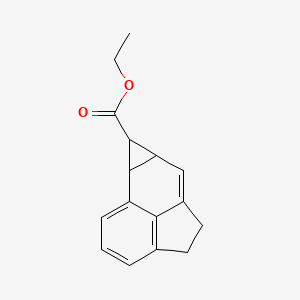


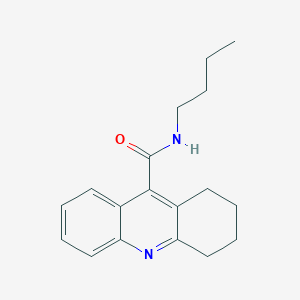
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
